molecular formula C7H3BrF2O2 B1279823 4-Bromo-3,5-difluorobenzoic acid CAS No. 651027-00-8

4-Bromo-3,5-difluorobenzoic acid

Cat. No. B1279823
CAS RN: 651027-00-8
M. Wt: 237 g/mol
InChI Key: NLLRAEQVOZOSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-difluorobenzoic acid, also known as 4-bromo-3,5-DFBA, is an organobromine compound and a derivative of benzoic acid. It is a colorless solid that is soluble in water and other polar solvents. It is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Organometallic Synthesis

4-Bromo-3,5-difluorobenzoic acid demonstrates significance in organometallic synthesis. Schlosser and Heiss (2003) highlighted its use in demonstrating the superiority of modern organometallic methods, where it is derived from 1,3-difluorobenzene through selective conversion processes (Schlosser & Heiss, 2003).

Structural Characterization and Synthesis

Xu Dong-fang (2000) discussed the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, which is an intermediate for preparing pyrimidine medicament. This study emphasized the significance of this compound in the synthesis of complex pharmaceutical compounds (Xu Dong-fang, 2000).

Molecular Recognition Studies

Varughese and Pedireddi (2006) conducted a molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative, 4-bromo-3,5-dihydroxybenzoic acid, highlighting its relevance in forming molecular adducts through hydrogen bonding and its application in supramolecular chemistry (Varughese & Pedireddi, 2006).

Strength of Halogen Bonds

Raffo et al. (2016) explored the influence of methoxy-substituents on the strength of Br…Br type II halogen bonds in bromobenzoic acid, including 4-bromo-3,5-di(methoxy)benzoic acid. Their research contributes to understanding the intermolecular interactions and halogen bonding in chemical compounds (Raffo et al., 2016).

P-C Coupling Reactions

Jablonkai and Keglevich (2015) discussed the catalyst-free P-C coupling reactions of halobenzoic acids, including this compound, underlining its utility in chemical synthesis processes (Jablonkai & Keglevich, 2015).

Continuous Flow Synthesis

Deng et al. (2015) highlighted the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, where compounds like this compound play a significant role as intermediates in pharmaceutical and material science applications (Deng et al., 2015).

Safety and Hazards

4-Bromo-3,5-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-3,5-difluorobenzoic acid is believed to be the dopamine neurotransmission system , where it functions as a dopaminergic stabilizer . This system plays a crucial role in several vital functions, including mood regulation, reward, and motor control.

Mode of Action

This compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of carbon–carbon bond-forming reaction that involves the use of a transition metal catalyst, typically palladium . The compound acts as an organoboron reagent in this process, which is characterized by its mild reaction conditions and functional group tolerance .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects various biochemical pathways. It enables the formation of complex organic compounds through the creation of new carbon–carbon bonds . This can lead to significant downstream effects, such as the modulation of dopamine neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a dopaminergic stabilizer . By modulating dopamine neurotransmission, it can potentially influence various physiological processes controlled by this neurotransmitter. This includes potential applications in treating central nervous system disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept away from oxidizing agents for optimal stability . Furthermore, the reaction conditions in Suzuki–Miyaura coupling, such as temperature and the presence of a palladium catalyst, can also impact the compound’s action .

Biochemical Analysis

Biochemical Properties

4-Bromo-3,5-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the catalytic activity of these enzymes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a decrease in enzyme activity. Additionally, it can form hydrogen bonds with specific amino acid residues in proteins, further influencing their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression patterns, which in turn affect cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can also result in changes in cellular function, as cells may adapt to the presence of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolism .

properties

IUPAC Name

4-bromo-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRAEQVOZOSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465479
Record name 4-Bromo-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

651027-00-8
Record name 4-Bromo-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,5-difluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-difluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-3,5-difluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-3,5-difluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-3,5-difluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-3,5-difluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.